molecular formula C12H14O2 B3147914 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid CAS No. 63328-17-6

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid

Cat. No.: B3147914
CAS No.: 63328-17-6
M. Wt: 190.24 g/mol
InChI Key: JMLRZDXOJMFVPB-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an acetic acid group is attached to the first carbon of the tetrahydronaphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of naphthalene followed by the introduction of the acetic acid group. One common method is the catalytic hydrogenation of naphthalene using a palladium or platinum catalyst under high pressure and temperature to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors for the hydrogenation step and large-scale batch reactors for the Friedel-Crafts acylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The tetrahydronaphthalene ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)acetic acid
  • 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
  • 1,2,3,4-Tetrahydro-1-naphthoic acid

Uniqueness

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in pharmaceutical research and development .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRZDXOJMFVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263116
Record name 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63328-17-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63328-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)acetate (31.0 g) in ethanol (100 ml) was added sodium hydroxide (4N, 100 ml), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated to a half volume under reduced pressure, and the residue was washed with ethyl acetate. The aqueous layer was acidified with dilute hydrochloric acid, and extracted with chloroform. The obtained organic layer was washed with water and saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure to give (1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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